molecular formula C16H18N4O B2518258 7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 306281-29-8

7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2518258
CAS No.: 306281-29-8
M. Wt: 282.347
InChI Key: BPOKMFNIOITIED-LICLKQGHSA-N
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Description

7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium or copper complexes). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 7-methyl-2-[(prop-2-en-1-yl)amino]-3-[(1E)-[(prop-2-en-1-yl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting biological activities and chemical properties.

Properties

IUPAC Name

7-methyl-2-(prop-2-enylamino)-3-(prop-2-enyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-8-17-10-13-15(18-9-5-2)19-14-7-6-12(3)11-20(14)16(13)21/h4-7,10-11,18H,1-2,8-9H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOKMFNIOITIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=NCC=C)NCC=C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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